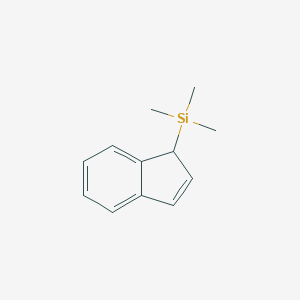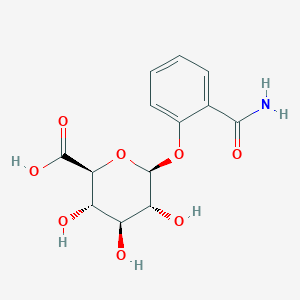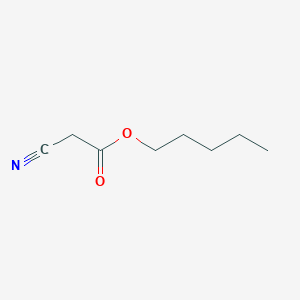
Pentyl cyanoacetate
Übersicht
Beschreibung
Pentyl cyanoacetate is a chemical compound with the linear formula C8H13NO2 . Its CAS number is 17686-39-4 . The molecular weight of Pentyl cyanoacetate is approximately 155.198 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as Pentyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Pentyl cyanoacetate is based on its linear formula, C8H13NO2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, like Pentyl cyanoacetate, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of Pentyl cyanoacetate are determined by its molecular structure. It has a molecular weight of 155.198 and a linear formula of C8H13NO2 .Wissenschaftliche Forschungsanwendungen
Molecular Orientation and Conformation at Interfaces
Pentyl-cyanoterphenyl molecules have been studied for their orientation and conformation at interfaces, such as air-water interfaces, using second-order nonlinear optics. This has applications in understanding molecular configurations in various environments (Zhuang, Miranda, Kim, & Shen, 1999).
Liquid Crystal Pretilt Angle Control
Research involving pentyl cyanobiphenyl has been used to control the pretilt angle of liquid crystals, which is significant for liquid crystal display technologies (Vaughn, Sousa, Kang, & Rosenblatt, 2007).
Chromatographic Separation of Enantiomers
Pentylated cyclomaltohexaose has been used as a chiral stationary phase in chromatography for the separation of enantiomeric carbohydrate derivatives, highlighting its application in analytical chemistry (König, Mischnick-Lübbecke, Brassat, Lutz, & Wenz, 1988).
Metabolic Effects in Cyanobacteria
The metabolism of Synechocystis sp. PCC 6803, a photosynthetic cyanobacterium, has been studied with respect to acetate metabolism, where pentyl cyanoacetate might be relevant as a metabolic intermediary (Thiel, Vuorio, Aro, & Kallio, 2017).
Adsorption and Desorption Processes in Liquid Crystals
The adsorption and desorption processes of impurity ions in nematic liquid crystal cells containing 4-cyano-4'-pentyl biphenyl have been studied, which is important for understanding the behavior of liquid crystals in various applications (Yasuda, Naito, Okuda, & Sugimura, 1995).
Electrochemical Studies in Nematic Liquid Crystals
Microsecond time-resolved infrared spectroscopy has been used to study the reorientation of nematic liquid crystals like 4-n-pentyl-4'-cyanobiphenyl (5CB), which has applications in the study of liquid crystal displays (Urano & Hamaguchi, 1992).
High Diffraction Efficiency in Photorefractive Nematic Liquid Crystal
A study on pentyl-cyanobiphenyl liquid crystal (5CB) doped with fullerene (C60) has shown high diffraction efficiency, which is relevant for optical applications (Pei, Yao, Hou, Sun, & Zhou, 2005).
Synthesis and Antimicrobial Evaluations
Dipeptide derivatives based on Nicotinoylglycylglycine Hydrazide have been synthesized using various compounds, including ethyl cyanoacetate. These compounds show potential as antimicrobial agents (Khalaf et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pentyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMNSVWIYIHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938863 | |
| Record name | Pentyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl cyanoacetate | |
CAS RN |
17686-39-4 | |
| Record name | Acetic acid, 2-cyano-, pentyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017686394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



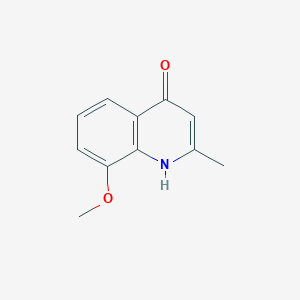
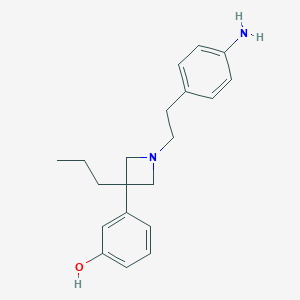
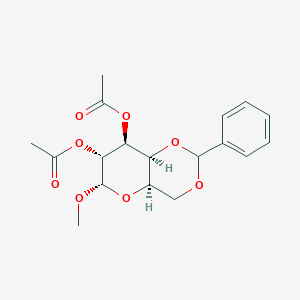
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
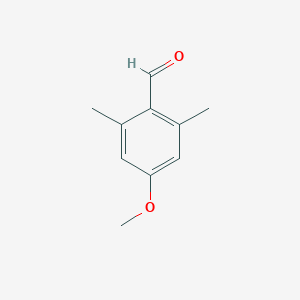
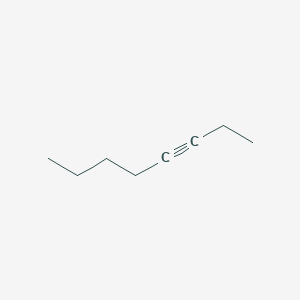
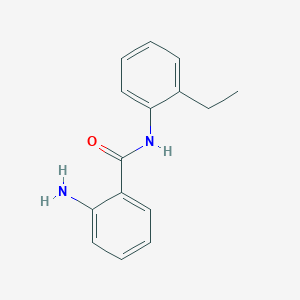
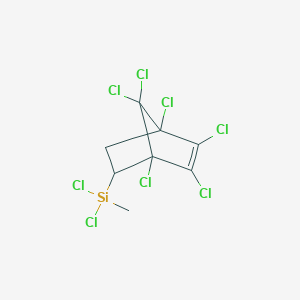
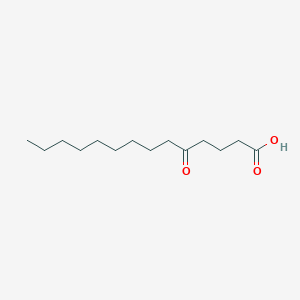
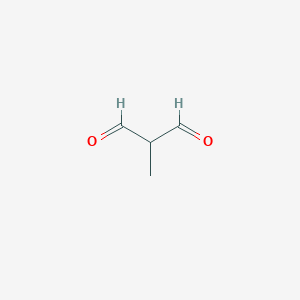
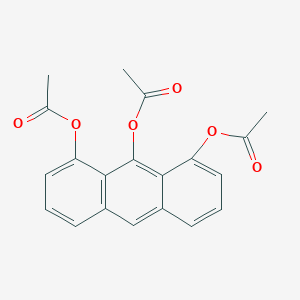
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
